molecular formula C18H19N3O4S B10994110 ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10994110
M. Wt: 373.4 g/mol
InChI Key: NQYHMNSVBTXQTN-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C2H5): The ethyl group (C2H5) is attached to the thiazole ring, providing a lipophilic character.

    Indole Ring: The indole moiety (1H-indol-6-yl) contributes aromaticity and potential biological activity.

    Thiazole Ring: The thiazole ring (1,3-thiazole-4-carboxylate) is a five-membered heterocycle containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes::

    Suzuki–Miyaura Coupling:

Industrial Production::
  • While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.

Chemical Reactions Analysis

    Reactivity: Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various reactions

    Common Reagents and Conditions: These depend on the specific transformation but often involve palladium catalysts, bases, and appropriate solvents.

    Major Products: The products formed depend on the reaction conditions and the specific functional groups involved.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to the indole and thiazole moieties.

    Biological Studies: Investigating its effects on cellular pathways and receptors.

    Industry: Possible applications in materials science or agrochemicals.

Mechanism of Action

  • The compound’s mechanism of action likely involves interactions with specific receptors or enzymes. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

  • Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate stands out due to its unique combination of indole, thiazole, and ester functionalities.
  • Similar Compounds: Other thiazole-containing esters or indole derivatives.

Biological Activity

Ethyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H25N3O4SC_{21}H_{25}N_{3}O_{4}S and a molecular weight of approximately 415.5 g/mol. Its unique structure features an indole moiety, a thiazole ring, and various functional groups that contribute to its biological activity. The presence of the indole structure is particularly significant as it has been associated with various pharmacological effects.

Property Value
Molecular FormulaC21H25N3O4S
Molecular Weight415.5 g/mol
Structural FeaturesIndole and Thiazole rings

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the Indole Derivative : Starting from appropriate indole precursors.
  • Thiazole Ring Formation : Utilizing thiazole-building blocks in the presence of suitable reagents.
  • Final Coupling Reaction : Combining the indole and thiazole components through amide bond formation.

Common reagents used include sodium acetate and various alkylating agents, with careful optimization for yield and purity necessary in laboratory settings.

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

  • Antiviral Properties : The compound has shown potential in inhibiting viral replication through interactions with viral proteins.
  • Anticancer Activity : Studies suggest that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.
  • Antimicrobial Effects : this compound has demonstrated efficacy against various bacterial strains.

The indole moiety is particularly noteworthy for its ability to interact with various biological receptors, influencing multiple signaling pathways. This interaction may modulate the activity of key proteins involved in disease processes, making it a candidate for further exploration in drug development aimed at treating various diseases.

Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms:

  • Study on Anticancer Activity : A derivative of this compound was tested against different cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis via caspase activation.
  • Antiviral Screening : High-throughput screening identified this compound as a lead structure for antiviral drug development, demonstrating effective inhibition of viral entry into host cells.
  • Antimicrobial Testing : The compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-3-yl]acetyl}amino)Indole and Thiazole ringsAnticancer properties
Ethyl indol-2-carboxylateIndole ringAntimicrobial activity
5-(propan-2-yl)-thiazole derivativesThiazole ringAntiviral effects

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[[1-(2-methoxyethyl)indole-6-carbonyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-3-25-17(23)14-11-26-18(19-14)20-16(22)13-5-4-12-6-7-21(8-9-24-2)15(12)10-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,20,22)

InChI Key

NQYHMNSVBTXQTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3CCOC

Origin of Product

United States

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